2,5-Dimethoxybenzoyl chloride
Overview
Description
2,5-Dimethoxybenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, its structural analogs, such as 2,4-dimethoxybenzoyl chloride and 2-arylbenzoyl chlorides, are mentioned and can provide insights into its properties and reactivity. These compounds are typically used as intermediates in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions .
Synthesis Analysis
The synthesis of 2,5-dimethoxybenzoyl chloride would likely be similar to that of its analog, 2,4-dimethoxybenzoyl chloride, which is synthesized by methylation of the corresponding dihydroxybenzoic acid followed by chlorination with thionyl chloride (SOCl2) in the presence of a catalyst such as AlCl3 . The reaction conditions are optimized to achieve a high yield, and the product is purified by recrystallization. Although the exact conditions for 2,5-dimethoxybenzoyl chloride are not provided, it can be inferred that a similar approach could be employed.
Molecular Structure Analysis
The molecular structure of 2,5-dimethoxybenzoyl chloride would consist of a benzene ring substituted with two methoxy groups at the 2 and 5 positions and a benzoyl chloride group. The presence of methoxy groups can influence the electronic properties of the molecule, making it more reactive towards nucleophilic attack. The structure of related compounds can be characterized using techniques such as 1H NMR and FT-IR, which provide information about the functional groups and the overall molecular framework .
Chemical Reactions Analysis
Compounds similar to 2,5-dimethoxybenzoyl chloride, such as 2-arylbenzoyl chlorides, are known to undergo annulative coupling reactions with alkynes to form complex structures like phenanthrene derivatives . These reactions proceed without the need for an external base and involve the elimination of carbon monoxide and hydrogen chloride. The reactivity of 2,5-dimethoxybenzoyl chloride would likely be similar, allowing it to participate in various coupling reactions to synthesize aromatic compounds.
Physical and Chemical Properties Analysis
The physical properties of 2,5-dimethoxybenzoyl chloride, such as melting point and solubility, are not directly provided but can be extrapolated from related compounds. For instance, the recrystallization of 2,4-dimethoxybenzoyl chloride from petroleum ether suggests moderate solubility in non-polar solvents . The chemical properties, including reactivity and stability, would be influenced by the electron-donating methoxy groups and the electron-withdrawing benzoyl chloride group, which could make the compound susceptible to nucleophilic attacks and facilitate its use in acylation reactions.
Scientific Research Applications
Corrosion Inhibition : A compound related to 2,5-Dimethoxybenzoyl chloride, 3´-(2,6-dimethoxybenzoyl)-benzyl 2,6-dimethoxybenzoate, was evaluated as a corrosion inhibitor in chloride medium, demonstrating significant efficacy against corrosion in steel electrodes (Hernández Olivé et al., 2023).
Pharmaceutical Synthesis : Iridium-catalyzed annulative coupling of 2-arylbenzoyl chlorides with alkynes has been studied for the selective formation of phenanthrene derivatives, a process important in pharmaceutical synthesis (Nagata et al., 2014).
Antileukemic Activity : A study on the novel complex 2,5-dihydroxybenzoate molybdenum(VI) indicated enhanced antileukemic activity against human leukemic cell lines, highlighting the potential therapeutic applications of related compounds (Thomadaki et al., 2007).
Synthetic Chemistry : Research has been conducted on the synthesis of related compounds like 2,4-Dimethoxybenezoyl chloride, which are crucial intermediates in various chemical syntheses (Wan You-zhi, 2007).
Antitumor Properties : The compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, related to 2,5-Dimethoxybenzoyl chloride, has been synthesized and evaluated for its antitumor properties, showing potential as a cancer therapeutic agent (Grivsky et al., 1980).
Photoluminescent Polyelectrolytes : A study on the synthesis of a polyacetylene-based polyelectrolyte using a compound similar to 2,5-Dimethoxybenzoyl chloride (3,4-dimethoxybenzoyl chloride) demonstrated its potential in material science applications (Kim et al., 2022).
Antifungal Activity : 2,5-Dimethoxybenzoic acid, structurally related to 2,5-Dimethoxybenzoyl chloride, exhibited significant antifungal activity against postharvest pathogens in strawberry fruits (Lattanzio et al., 1996).
Actinide-Ion Sequestering Agents : Research on N,N',N'',N'''-Tetra(2,3-dihydroxybenzoyl)tetraazacyclotetra- and -hexadecanes, employing a precursor similar to 2,5-Dimethoxybenzoyl chloride, indicated potential in creating selective actinide-ion sequestering agents (Weitl et al., 1978).
Safety And Hazards
2,5-Dimethoxybenzoyl chloride is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . Safety measures include avoiding breathing in dust, fume, gas, mist, vapors, or spray, and wearing protective clothing and eye protection . In case of ingestion, it is advised to rinse the mouth and not induce vomiting . If inhaled, the person should be moved to fresh air and kept comfortable for breathing .
properties
IUPAC Name |
2,5-dimethoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARKPRSRXZGKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170777 | |
Record name | 2,5-Dimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxybenzoyl chloride | |
CAS RN |
17918-14-8 | |
Record name | 2,5-Dimethoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17918-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxybenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017918148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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